molecular formula C18H18ClFN2O2 B2644387 2-chloro-4-fluoro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzamide CAS No. 2034247-02-2

2-chloro-4-fluoro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzamide

Cat. No. B2644387
CAS RN: 2034247-02-2
M. Wt: 348.8
InChI Key: NSZHQGIRBNADAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-chloro-4-fluoro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzamide” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic six-membered ring with one nitrogen atom . The molecule also includes a tetrahydro-2H-pyran-4-yl group, a six-membered ring containing one oxygen atom . The compound is fluorinated, meaning it contains fluorine atoms, which are often used in the synthesis of agricultural and pharmaceutical products due to their unique physical, chemical, and biological properties .

Scientific Research Applications

Fluorescence Properties and Applications

  • Blue Fluorescence from BF2 Complexes of N,O-Benzamide Ligands : Benzamides with pyridine moieties have been synthesized, with some emitting blue fluorescence. These compounds have potential applications in biological and organic material contexts due to their luminescent properties. The study by Yamaji et al. (2017) in "Inorganic Chemistry" discusses the synthesis and photophysical properties of these compounds, highlighting their potential applications in fields requiring intense luminescence【Yamaji et al., 2017】.

Synthesis of Fluorinated Pyrazoles

  • Synthesis of 3-amino-4-fluoropyrazoles : Fluorinated pyrazoles, including those with additional functional groups for further functionalization, are significant as building blocks in medicinal chemistry. The research by Surmont et al. (2011) in "The Journal of Organic Chemistry" presents a synthetic strategy for 3-amino-4-fluoropyrazoles, which are valuable in various chemical synthesis processes【Surmont et al., 2011】.

Applications in Histone Deacetylase Inhibition

  • Inhibitor of Histone Deacetylase with Antitumor Activity : Synthetic benzamide derivatives, including those similar to the given chemical structure, have been shown to inhibit histone deacetylase, an enzyme involved in gene expression regulation. These compounds have demonstrated significant in vivo antitumor activity against human tumors, as detailed by Saito et al. (1999) in "Proceedings of the National Academy of Sciences of the United States of America"【Saito et al., 1999】.

Building Blocks in Medicinal Chemistry

  • Betaine as an Effective Acid Captor : The study by Mukaiyama et al. (1976) in "Chemistry Letters" explores the use of carboxylic acids and amines with fluoro or chloropyridinium salt, leading to carboxamides. Such processes are essential in medicinal chemistry for synthesizing various compounds, including those related to the given chemical structure【Mukaiyama et al., 1976】.

Synthesis of Tuberculostatic Agents

  • Synthesis and Tuberculostatic Activity of Pyrazine Derivatives : Pyrazine derivatives synthesized from 2-chloro-3-cyanopyrazine have shown potential as tuberculostatic agents. The research by Foks et al. (2005) in "Phosphorus, Sulfur, and Silicon and the Related Elements" investigates these compounds' synthesis and their in vitro tuberculostatic activity【Foks et al., 2005】.

Antitumor and Antimicrobial Activities

  • Enaminones in Synthesis of Antitumor and Antimicrobial Agents : Enaminones have been used to synthesize pyrazoles with antitumor and antimicrobial activities. The study by Riyadh (2011) in "Molecules" discusses the synthesis and biological evaluation of N-arylpyrazole-containing enaminones and their potential in creating effective antimicrobial and antitumor agents【Riyadh, 2011】.

properties

IUPAC Name

2-chloro-4-fluoro-N-[oxan-4-yl(pyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O2/c19-16-10-14(20)3-4-15(16)18(23)22-17(12-5-8-24-9-6-12)13-2-1-7-21-11-13/h1-4,7,10-12,17H,5-6,8-9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZHQGIRBNADAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CN=CC=C2)NC(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.